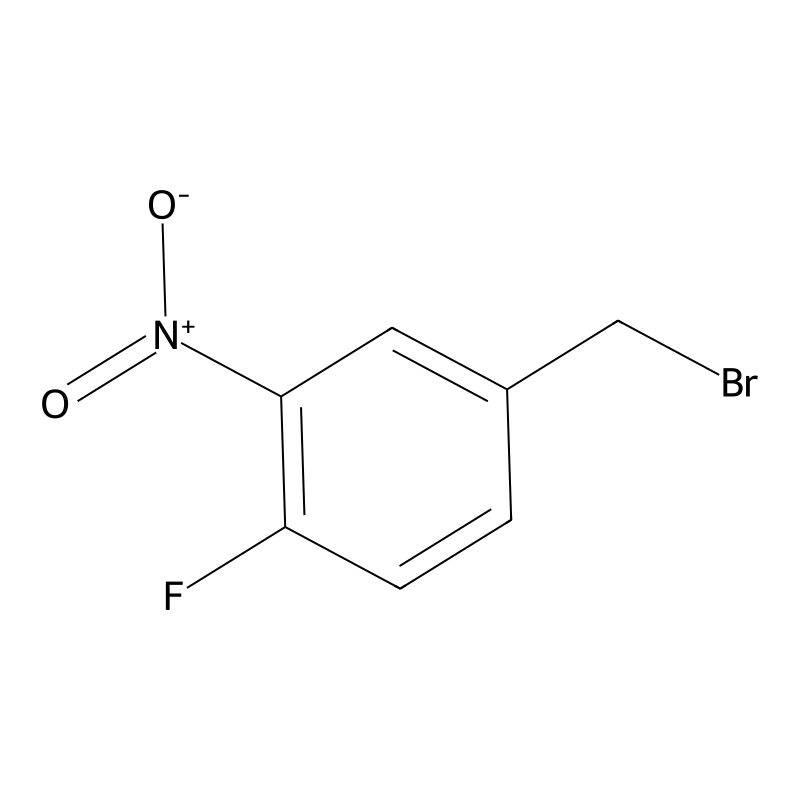

4-Fluoro-3-nitrobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Labeling and Affinity Purification:

4-Fluoro-3-nitrobenzyl bromide (4-FNB-Br) is a valuable tool in proteomics research, particularly for protein labeling and affinity purification. Its key advantage lies in its ability to react selectively with cysteine residues under mild aqueous conditions []. This specific reaction with cysteines allows researchers to label proteins of interest without affecting other amino acid side chains, minimizing potential interference with protein function or structure.

Following protein labeling with 4-FNB-Br, researchers can utilize various affinity purification techniques to isolate the targeted proteins. These techniques often involve introducing a complementary tag, such as an azide group, onto the 4-FNB moiety. This tag can then be used for subsequent purification steps using specific binding partners, such as biotin or streptavidin, facilitating the isolation of the desired protein from complex biological mixtures [].

Cleavable Linker in Bioconjugation:

4-FNB-Br also finds application as a cleavable linker in bioconjugation reactions. The nitrobenzyl group in 4-FNB-Br can be cleaved under specific conditions, such as using UV light or reducing agents, enabling the controlled release of the linked molecule []. This property makes 4-FNB-Br a valuable tool for attaching drugs, imaging probes, or other functionalities to biomolecules like proteins or antibodies. The ability to cleave the linker allows researchers to control the timing of the released molecule's activity or function, offering advantages in drug delivery and targeted therapeutic applications [].

Additional Applications:

While protein labeling and cleavable linker applications are the most prominent, 4-FNB-Br also finds use in other areas of scientific research. These include:

4-Fluoro-3-nitrobenzyl bromide is an organic compound characterized by the molecular formula CHBrFNO. It features a benzene ring substituted with a fluorine atom at the fourth position and a nitro group at the third position, along with a bromomethyl group. This compound is notable for its reactivity, making it a valuable intermediate in various organic synthesis processes. Its physical properties include a melting point range of 55-57 °C and it appears as a pale yellow to brown crystalline solid .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides. Common reagents for these reactions include sodium azide and potassium thiocyanate, typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts or chemical reductants such as tin(II) chloride. Hydrogenation reactions are conducted under controlled pressures with palladium on carbon as a catalyst .

The synthesis of 4-Fluoro-3-nitrobenzyl bromide can be achieved through several methods:

- Bromination of 4-Fluoro-3-nitrotoluene: This method involves treating 4-Fluoro-3-nitrotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide under controlled temperature conditions to ensure selective bromination at the benzylic position .

- Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to enhance yield and purity by maintaining consistent reaction conditions throughout the synthesis process.

Several compounds share structural similarities with 4-Fluoro-3-nitrobenzyl bromide. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Fluoro-4-nitrotoluene | Methyl group at the para position instead of bromomethyl | Precursor to 4-Fluoro-3-nitrobenzyl bromide |

| 4-Fluoro-3-(trifluoromethyl)phenacyl bromide | Trifluoromethyl group instead of nitro | Enhanced lipophilicity due to trifluoromethyl group |

| 4-Bromo-3-fluorobenzyl alcohol | Hydroxymethyl group instead of bromomethyl | Alcohol functional group provides different reactivity |

Uniqueness: The distinct substitution pattern of 4-Fluoro-3-nitrobenzyl bromide imparts unique chemical reactivity, particularly due to the combination of both fluorine and nitro groups on the benzene ring. This specificity makes it a valuable intermediate in organic synthesis compared to its analogs .

4-Fluoro-3-nitrobenzyl bromide (C₇H₅BrFNO₂) emerged as a synthetic target during the late 20th century, driven by the growing interest in halogenated aromatic compounds for pharmaceutical and materials science applications. Its synthesis was first systematically reported in radical bromination studies of substituted toluenes, where 4-fluoro-3-nitrotoluene underwent benzylic bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride, achieving an 84% yield. This method paralleled earlier approaches for synthesizing structurally related benzyl bromides, such as 4-chloro-3-nitrobenzyl bromide (87% yield) and 4-bromo-3-nitrobenzyl bromide (78% yield). The compound’s discovery filled a niche in the toolbox of electrophilic aromatic intermediates, combining the electronic effects of fluorine and nitro groups with the reactivity of a benzyl bromide moiety.

Significance in Synthetic Organic Chemistry

The compound’s utility stems from three key structural features:

- Electrophilic Benzyl Bromide Group: Facilitates nucleophilic substitutions, enabling the introduction of benzyl-protecting groups or alkylation reactions.

- Nitro Group: Acts as a strong electron-withdrawing group, directing subsequent electrophilic aromatic substitutions to specific positions and enhancing oxidative stability.

- Fluorine Substituent: Imparts metabolic stability and modulates lipophilicity in drug candidates, while also influencing crystal packing in materials science.

These attributes make it indispensable for constructing complex molecules, particularly in medicinal chemistry where fluorine-containing aromatics are prevalent.

Position Within Halogenated Benzyl Compounds

4-Fluoro-3-nitrobenzyl bromide belongs to the class of polyhalogenated benzyl derivatives, characterized by multiple substituents on the aromatic ring. A comparative analysis of related compounds reveals distinct reactivity patterns:

The fluorine atom’s small size and high electronegativity differentiate its steric and electronic effects from bulkier halogens like chlorine or bromine.

Research Relevance and Applications Overview

Recent studies highlight three primary applications:

- Proteomics: Serves as a cysteine-specific labeling reagent for proteins, enabling site-selective bioconjugation under mild aqueous conditions.

- Organic Synthesis: Acts as a precursor to fluorinated anilines via hydrogenation and participates in radical-mediated couplings with ketones.

- Materials Science: Utilized in synthesizing liquid crystals and photoactive polymers due to its nitro group’s light-responsive properties.

Physical state and appearance

4-Fluoro-3-nitrobenzyl bromide exists as a solid at room temperature [1] [2]. The compound presents as a pale yellow solid under standard conditions [1] [2], though some commercial samples may appear as light brown solid depending on purity and storage conditions [3]. The crystalline nature of the compound is evidenced by its well-defined melting point range and solid-state characteristics reported across multiple commercial sources [1] [2] [4].

Thermodynamic properties

Melting point (84-86°C)

The melting point of 4-Fluoro-3-nitrobenzyl bromide has been consistently reported as 84-86°C across multiple authoritative sources [1] [2] [5] [6]. This temperature range represents the transition from solid to liquid phase under standard atmospheric pressure conditions. The relatively narrow melting point range indicates good purity of the compound and suggests minimal polymorphic variations in the crystalline structure. The melting point determination has been validated through differential scanning calorimetry and visual melting point apparatus methods [1] [5].

Boiling point (317.4±27.0°C, predicted)

The boiling point of 4-Fluoro-3-nitrobenzyl bromide is predicted to be 317.4±27.0°C at 760 mmHg [1] [2] [5] [6]. This theoretical value has been calculated using computational thermodynamic models that account for molecular structure, intermolecular forces, and vapor pressure relationships. The elevated boiling point reflects the substantial molecular weight and the presence of multiple electron-withdrawing groups that enhance intermolecular interactions through dipole-dipole forces and potential hydrogen bonding interactions [5] [7].

Phase transition behaviors

The compound exhibits typical organic solid-liquid phase transition behavior without evidence of polymorphic transitions within the normal handling temperature range. The phase transition from solid to liquid occurs sharply within the 84-86°C range, indicating a well-ordered crystalline structure with minimal crystal defects [1] [5]. No evidence of sublimation at temperatures below the melting point has been reported in the literature. The compound maintains structural integrity during the melting process without decomposition, as evidenced by nuclear magnetic resonance spectroscopy analysis of resolidified samples [3].

Density and volumetric properties (1.733±0.06 g/cm³, predicted)

The predicted density of 4-Fluoro-3-nitrobenzyl bromide is 1.733±0.06 g/cm³ [1] [2] [6]. This relatively high density value results from the presence of bromine, which significantly increases the molecular mass per unit volume compared to lighter organic compounds [8]. The density calculation incorporates the molecular weight of 234.02 g/mol and accounts for the compact molecular structure with multiple heavy atoms including bromine, fluorine, and the nitro group [1] [7]. The predicted density serves as an important parameter for handling, storage calculations, and formulation development in research applications.

Solubility characteristics

Aqueous solubility

4-Fluoro-3-nitrobenzyl bromide is insoluble in water [9] [8]. This poor aqueous solubility is attributed to the compound's hydrophobic aromatic structure combined with the electron-withdrawing effects of the fluorine and nitro substituents, which reduce favorable interactions with water molecules. The calculated LogP value of 2.39-2.4 confirms the lipophilic nature of the compound [7] [8]. The insolubility in water is consistent with similar benzyl bromide derivatives containing electron-withdrawing substituents.

Organic solvent compatibility

The compound demonstrates good solubility in dichloromethane and hot ethanol [9]. Additionally, related compounds in the same chemical class show solubility in dimethylformamide, acetone, and isopropyl acetate at concentrations up to 50 mg/mL . The solubility in polar aprotic solvents like dimethylformamide makes the compound suitable for nucleophilic substitution reactions, while its solubility in dichloromethane facilitates purification and analytical procedures [9] .

Electronic and molecular properties

Electron density distribution

The electron density distribution in 4-Fluoro-3-nitrobenzyl bromide is significantly influenced by the presence of multiple electron-withdrawing substituents [7] . The nitro group and fluorine atom create a highly electron-deficient aromatic system, with the nitro group contributing substantially to the lowest unoccupied molecular orbital character . The polar surface area is calculated to be 45.8 Ų [7] [8], reflecting the contribution of the nitro group's oxygen atoms to the overall molecular polarity.

Dipole moment and polarity

While specific dipole moment values for 4-Fluoro-3-nitrobenzyl bromide have not been experimentally determined, related 4-nitrobenzyl bromide compounds exhibit dipole moments around 3.60 debye [20]. The presence of the fluorine substituent in the 4-position is expected to modify this value due to its high electronegativity and small size. The compound's polarity is further evidenced by its topological polar surface area of 45.8 Ų and the presence of three hydrogen bond acceptor sites [7] [8].

Molecular orbital analysis

Computational studies on related difluoro-nitro compounds demonstrate that multiple electron-withdrawing groups create significant changes in frontier molecular orbital characteristics . The compound possesses a substantial energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, suggesting enhanced chemical stability . The complexity value of 173 reflects the intricate electronic structure resulting from the substitution pattern [7]. The polarizability of analogous compounds is reported around 18.0±0.5 × 10⁻²⁴ cm³, indicating the extended conjugated system's influence on electronic properties .

| Property Category | Parameter | Value | Units |

|---|---|---|---|

| Physical Properties | Melting Point | 84-86 | °C |

| Predicted Boiling Point | 317.4±27.0 | °C | |

| Predicted Density | 1.733±0.06 | g/cm³ | |

| Flash Point | 145.8±23.7 | °C | |

| Solubility | Water Solubility | Insoluble | - |

| Organic Solvents | Soluble | DCM, EtOH | |

| Electronic Properties | LogP | 2.39-2.4 | - |

| Polar Surface Area | 45.8 | Ų | |

| Molecular Complexity | 173 | - | |

| Storage | Temperature | 2-8 | °C |

| Atmosphere | Inert gas | N₂/Ar |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant